![molecular formula C20H24N4S B15099279 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15099279.png)
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the triazole ring with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methylbenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with 3-methylbenzyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-2-propen-1-one: A precursor to various aromatic compounds.
2-Methyl-3-(4-tert-butylphenyl)propanol: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic compound characterized by its unique triazole structure, which is known for various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and antifungal therapies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3S with a molecular weight of approximately 351.51 g/mol. The presence of the triazole ring and the sulfanyl group are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H25N3S |
Molecular Weight | 351.51 g/mol |
Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The triazole core is particularly effective in inhibiting enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal drug development . In studies, this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study involving derivatives of triazoles found that compounds with similar structures exhibited antiangiogenic activity and cytotoxic effects against cancer cell lines . The mechanism appears to involve the inhibition of specific cellular pathways critical for tumor growth.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The sulfanyl group enhances the compound's interaction with thiol groups in proteins, potentially modulating enzyme activity .
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial properties revealed that this compound demonstrated effective inhibition against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
Study 2: Anticancer Activity
In another investigation focusing on anticancer efficacy, the compound was tested against several cancer cell lines using the XTT assay. The results indicated that the compound exhibited a dose-dependent cytotoxic effect:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
Properties
Molecular Formula |
C20H24N4S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4S/c1-14-6-5-7-15(12-14)13-25-19-23-22-18(24(19)21)16-8-10-17(11-9-16)20(2,3)4/h5-12H,13,21H2,1-4H3 |
InChI Key |
DOEUPPJFIQMTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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